

An In-depth Technical Guide to Aminoadipic Acid-d3: Properties and Synthesis

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Compound of Interest		
Compound Name:	Aminoadipic acid-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and synthesis of **Aminoadipic acid-d3**, a deuterated isotopologue of aminoadipic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Properties of Aminoadipic Acid-d3

Aminoadipic acid-d3, specifically DL-2-Aminoadipic acid (2,5,5-D3), is a stable isotope-labeled version of aminoadipic acid, a key intermediate in the metabolism of lysine.[1] Its properties are crucial for its application in various research fields, including biomolecular NMR and proteomics.

Chemical and Physical Properties

The key chemical and physical properties of DL-2-Aminoadipic acid (2,5,5-D3) are summarized in the table below. For comparison, data for the non-deuterated L-2-Aminoadipic acid are also included.



Property	DL-2-Aminoadipic acid (2,5,5-D3)	L-2-Aminoadipic Acid (non-deuterated)
Molecular Formula	C ₆ H ₈ D ₃ NO ₄	C ₆ H ₁₁ NO ₄
Molecular Weight	164.17 g/mol [2]	161.16 g/mol
Chemical Purity	≥98%[2]	High purity grades available
Appearance	White to off-white solid	White crystalline powder
Melting Point	No data available	196-198 °C
Solubility	No data available	Soluble in water
Storage	2-8°C, protected from light[2]	Room temperature
CAS Number	2483832-01-3[2]	1118-90-7

Synthesis of Aminoadipic Acid-d3

The synthesis of isotopically labeled amino acids, including **Aminoadipic acid-d3**, often employs methods that allow for the precise introduction of isotopes at specific positions. One such powerful and versatile method is the Schöllkopf bis-lactim ether method, which enables the asymmetric synthesis of α -amino acids. While a specific protocol for DL-2-Aminoadipic acid (2,5,5-D3) is not readily available in the public domain, a plausible synthetic route can be devised based on established procedures for other isotopomers of aminoadipic acid.

General Synthesis Workflow

The general workflow for the synthesis of an isotopically labeled aminoadipic acid derivative via the Schöllkopf method involves several key steps, starting from the chiral auxiliary, the bislactim ether of cyclo(D-Val-Gly).





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Caption: General workflow for the synthesis of labeled aminoadipic acid.

Detailed Experimental Protocol (Hypothetical for d3 labeling)

This protocol is a hypothetical adaptation of the Schöllkopf method for the synthesis of DL-2-Aminoadipic acid (2,5,5-D3). The key modification would be the use of a deuterated alkylating agent.

Materials:

- (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (bis-lactim ether of cyclo(D-Val-Gly))
- n-Butyllithium (n-BuLi) in hexane
- 1-Bromo-3-chloropropane-d6 (as a precursor to the deuterated side chain)
- Anhydrous tetrahydrofuran (THF)
- Deuterated water (D₂O)
- Hydrochloric acid (HCl)
- · Diethyl ether
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography



Procedure:

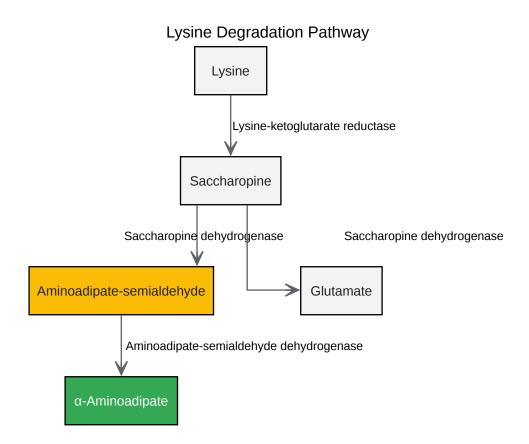
- Deprotonation: A solution of the bis-lactim ether of cyclo(D-Val-Gly) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon). A solution of n-BuLi in hexane is added dropwise, and the mixture is stirred for 30 minutes to form the lithiated intermediate.
- Alkylation: A solution of a suitable deuterated electrophile, such as a deuterated 4-halobutyronitrile or a related derivative, in anhydrous THF is added to the reaction mixture at -78°C. The reaction is allowed to proceed for several hours, gradually warming to room temperature. The selection of the deuterated reagent is critical to introduce the deuterium atoms at the desired positions (C5).
- Quenching and Work-up: The reaction is quenched by the addition of D₂O to introduce the
 deuterium at the C2 position. The mixture is then extracted with diethyl ether. The organic
 layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is
 removed under reduced pressure.
- Hydrolysis: The crude product is hydrolyzed by refluxing with aqueous HCl. This step cleaves the chiral auxiliary and liberates the deuterated aminoadipic acid.
- Purification: The resulting mixture is purified by ion-exchange chromatography or crystallization to yield DL-2-Aminoadipic acid (2,5,5-D3).

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including stoichiometry, reaction times, and purification methods, would need to be optimized for the specific synthesis of DL-2-Aminoadipic acid (2,5,5-D3).

Biological Role and Signaling Pathway

Aminoadipic acid is a crucial intermediate in the lysine degradation pathway. In this pathway, lysine is converted to saccharopine, which is then cleaved to yield aminoadipate-semialdehyde and glutamate. The semialdehyde is subsequently oxidized to aminoadipate.





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Caption: Simplified diagram of the lysine degradation pathway.

Conclusion

Aminoadipic acid-d3 is a valuable tool for researchers in various scientific disciplines. Its synthesis, while requiring specialized methods like the Schöllkopf approach, allows for the introduction of stable isotopes at specific positions, enabling detailed mechanistic and metabolic studies. The information provided in this guide serves as a foundational resource for understanding the properties and synthesis of this important isotopically labeled compound.

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